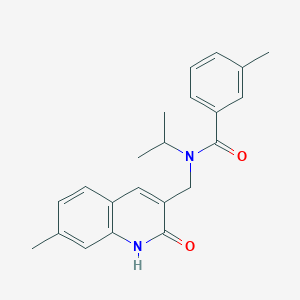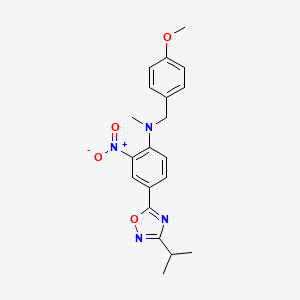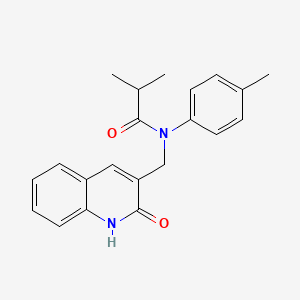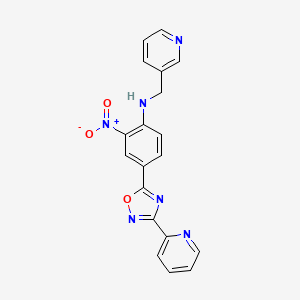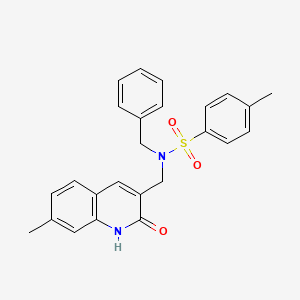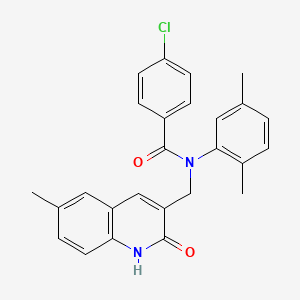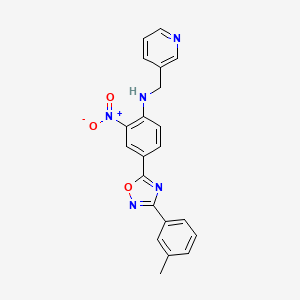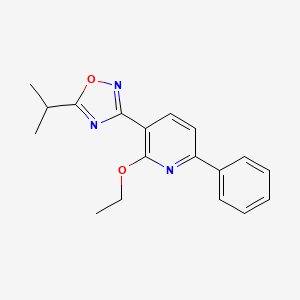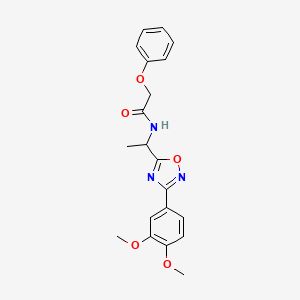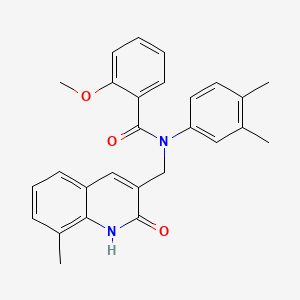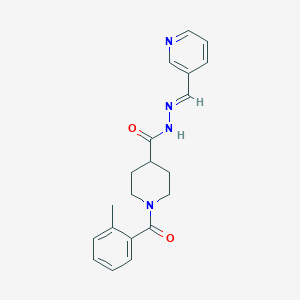
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound with potential applications in scientific research.
作用机制
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide inhibits NMTs by binding to the active site of the enzyme and preventing the transfer of myristic acid to the target protein. This results in the inhibition of protein function and can lead to cell death in certain cases. The selectivity of this compound for NMTs over other enzymes is due to the specific interactions between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of NMTs by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In parasitic infections, this compound has been shown to inhibit the growth and development of the parasite. In viral infections, this compound has been shown to inhibit the replication of the virus. These effects are attributed to the inhibition of NMTs and the subsequent inhibition of protein function.
实验室实验的优点和局限性
One advantage of using (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in lab experiments is its selectivity for NMTs, which allows for the specific study of these enzymes. Another advantage is the ability to modulate protein function through the inhibition of NMTs. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in scientific research. One direction is the development of more potent and selective NMT inhibitors based on the structure of this compound. Another direction is the study of the role of NMTs in other diseases and biological processes. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.
合成方法
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylbenzoyl chloride and pyridine-3-carboxaldehyde to form 2-methylbenzoylpyridine-3-carboxaldehyde, which is then reacted with piperidine-4-carbohydrazide to yield this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide has potential applications in scientific research as a tool for studying the role of certain enzymes in various biological processes. Specifically, this compound has been shown to selectively inhibit the activity of a family of enzymes called N-myristoyltransferases (NMTs). These enzymes are involved in the post-translational modification of proteins and have been implicated in a variety of diseases including cancer, viral infections, and parasitic infections. This compound can be used to study the role of NMTs in these diseases and potentially lead to the development of new therapies.
属性
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-2-3-7-18(15)20(26)24-11-8-17(9-12-24)19(25)23-22-14-16-6-4-10-21-13-16/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRUUWNNFSQHH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

